molecular formula C18H14ClFN6O2S B2485380 N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795443-50-3

N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2485380
CAS RN: 1795443-50-3
M. Wt: 432.86
InChI Key: RXTMGPIOSZZZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including [3 + 2] cycloaddition reactions, condensation, and cyclization processes to introduce the diverse functional groups and build the complex scaffold. Wu et al. (2023) describe a [3 + 2] cycloaddition reaction for obtaining pyrazoloquinolinyl sulfonyl fluorides, showcasing a method potentially applicable for synthesizing related structures with high yields and broad substrate specificity under mild conditions (Wu & Qin, 2023).

Molecular Structure Analysis

The molecular structure of compounds like N-(3-((3-Chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is characterized by the presence of multiple aromatic systems and heteroatoms, which contribute to their chemical and physical properties. The crystal structure and theoretical investigations of related sulfonamide compounds reveal insights into their geometry, electronic structure, and potential interaction sites for biological targets (Kamaraj et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds include various functionalization strategies to modify their physical and biological properties. For instance, the sulfonamide group offers a site for further chemical transformations, such as sulfonamidation, which can be facilitated by copper-mediated C-H activation processes, demonstrating the molecule's versatility in organic synthesis (Lee et al., 2016).

Scientific Research Applications

Green Chemistry Approaches

Research into the synthesis of quinoxaline derivatives has emphasized green chemistry approaches. For instance, Poomathi et al. (2015) described a green and efficient method for the regioselective synthesis of novel quinoline and pyrazole derivatives, highlighting the reaction mechanism's dependence on the group attached to the isatin ring nitrogen atom. This work underscores the importance of environmentally friendly synthesis methods in developing compounds with potential applications in medicinal chemistry and materials science Poomathi et al., 2015.

Anticancer Activity

The cytotoxic activities of sulfonamide derivatives have been explored, with certain novel sulfonamide compounds showing significant potency against breast and colon cancer cell lines. For example, Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for anticancer activity, identifying compounds with notable efficacy Ghorab et al., 2015.

Antiproliferative Properties

The design and synthesis of pyrazole-sulfonamide derivatives have been targeted for their antiproliferative activities. Mert et al. (2014) focused on compounds demonstrating selective effects against tumor cells, highlighting the potential for developing new anticancer agents Mert et al., 2014.

COX-2 Inhibition for Anti-inflammatory Applications

Singh et al. (2004) synthesized and evaluated 2,3-diaryl pyrazines and quinoxalines for COX-2 inhibitory activity, identifying compounds with significant potential as anti-inflammatory agents. This research indicates the utility of quinoxaline derivatives in developing new therapeutics for inflammation-related disorders Singh et al., 2004.

Hybrid Sulfonamide Compounds for Diverse Biological Activities

Recent advances in sulfonamide-based hybrid compounds have been reviewed, highlighting their broad pharmacological applications, including antibacterial, antitumor, and anti-neuropathic pain activities. This review by Ghomashi et al. (2022) explores the synthesis and biological activity of sulfonamide hybrids, demonstrating the versatility and potential of these compounds in medicinal chemistry Ghomashi et al., 2022.

Future Directions

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have become the crucial component in drugs used to treat various diseases, and it has become essential to synthesize drugs to combat deadly pathogens for now and near future . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-[3-(3-chloro-4-fluoroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN6O2S/c1-26-10-12(9-21-26)29(27,28)25-18-17(22-11-6-7-14(20)13(19)8-11)23-15-4-2-3-5-16(15)24-18/h2-10H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMGPIOSZZZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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